2-methoxy-5-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-16-8-9-18(25-2)20(14-16)27(23,24)21-10-11-22-12-13-26-19(15-22)17-6-4-3-5-7-17/h3-9,14,19,21H,10-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZICQHCKXNUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The process often includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine.
Sulfonation: The amine is then subjected to sulfonation to introduce the sulfonamide group.
Substitution Reactions: Methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Side Chain: The phenylmorpholinoethyl side chain is synthesized separately and then attached to the benzenesulfonamide core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or side chain.
Scientific Research Applications
2-methoxy-5-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylbenzenesulfonamide: Lacks the phenylmorpholinoethyl side chain, making it less versatile.
N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide: Similar structure but without the methoxy and methyl groups, affecting its reactivity and applications.
Uniqueness
2-methoxy-5-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide stands out due to its combination of functional groups, which confer unique chemical properties and potential applications. The presence of the methoxy, methyl, and phenylmorpholinoethyl groups allows for diverse reactivity and interactions with various molecular targets, making it a valuable compound in research and industry.
Biological Activity
2-Methoxy-5-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, demonstrating effects on different biological systems. Key areas of interest include:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : It has been evaluated for its efficacy against various pathogens.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been investigated.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the compound's cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia). The results are summarized in the table below:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |
| A549 | 20.45 | Cell cycle arrest at G1 phase |
| U-937 | 18.30 | Inhibition of anti-apoptotic proteins |
The compound exhibited a dose-dependent increase in apoptosis markers, such as caspase-3 activation and p53 expression, suggesting a mechanism involving apoptotic pathways .
Antimicrobial Properties
In addition to its anticancer effects, the compound has demonstrated antimicrobial activity. A study assessed its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The findings indicated:
- Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
- The compound exhibited bactericidal activity, leading to significant reductions in bacterial counts over time.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor was also explored, particularly its interaction with carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases.
Inhibition Assay Results
The results from enzyme inhibition assays are presented below:
| Enzyme Type | K_i Value (nM) | Selectivity |
|---|---|---|
| hCA II | 0.75 | High |
| hCA IX | 89 | Moderate |
These findings suggest that the compound selectively inhibits certain isoforms of carbonic anhydrases, indicating potential therapeutic applications in conditions like glaucoma and cancer .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 2-methoxy-5-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide with high purity?
The synthesis typically involves multi-step reactions, including sulfonamide bond formation and morpholine ring functionalization. Key steps include:
- Sulfonylation : Reacting 2-methoxy-5-methylbenzenesulfonyl chloride with a morpholine-containing amine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the sulfonamide bond .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates and final products. Yields can vary from 37% to 73% depending on reaction optimization .
- Critical parameters : Control reaction temperature (<5°C during sulfonylation), solvent choice (DMF for polar intermediates), and stoichiometry (1.3–1.5 eq. of amine to sulfonyl chloride) to minimize side products .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and stereochemistry. For example, the morpholine ring’s protons appear as distinct multiplets at δ 2.5–3.5 ppm, while sulfonamide NH signals are typically broad singlets near δ 7.0–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] at m/z 459.18 for CHNOS) .
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., morpholine derivatives) to confirm stereochemistry and packing interactions .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Test against NLRP3 inflammasome or kinase targets using fluorescence polarization assays (IC determination) .
- Cellular Uptake : Radiolabel the compound (e.g., -tagged sulfonamide) to study permeability in Caco-2 cell monolayers .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with EC values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Substituent Effects : Replace the 2-phenylmorpholine group with pyrrolidine or piperazine to modulate lipophilicity and target affinity. For example, piperazine analogs show 3-fold higher NLRP3 inhibition than morpholine derivatives .
- Sulfonamide Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 5-methyl position to enhance metabolic stability. Fluorinated analogs demonstrate prolonged half-lives in hepatic microsomal assays .
- Data-Driven Design : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., COX-2), followed by MD simulations to validate stability .
Q. What strategies resolve synthetic impurities or low yields in scale-up processes?
- Impurity Profiling : Identify by-products (e.g., hydrolyzed sulfonic acids) via LC-MS and adjust reaction pH (<7) to suppress hydrolysis .
- Catalytic Optimization : Switch from EDCI/HOBt to BOP reagent for amide couplings, reducing racemization and improving yields by ~20% .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility and scalability .
Q. How can target engagement studies elucidate the compound’s mechanism of action?
- Photoaffinity Labeling : Incorporate a diazirine group into the benzenesulfonamide core to crosslink with target proteins in live cells. Isolate and identify bound proteins via LC-MS/MS .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) to recombinant receptors (e.g., adenosine A) using Biacore systems .
- Knockout Models : Use CRISPR-Cas9 to delete putative targets (e.g., NLRP3) in THP-1 macrophages and assess loss of inhibitory activity .
Q. What crystallographic techniques validate the compound’s interaction with biological targets?
- Co-crystallization : Grow crystals of the compound bound to its target protein (e.g., COX-2) using vapor diffusion (PEG 3350 precipitant). Resolve structures at 1.8–2.2 Å resolution to identify hydrogen bonds (e.g., sulfonamide O atoms with Arg120) .
- Small-Molecule Crystallography : Determine the absolute configuration of chiral centers (e.g., morpholine substituents) using Cu-Kα radiation and SHELXT software .
Q. How should researchers address contradictions in bioactivity data across studies?
- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HEK293) and assay buffers (pH 7.4 PBS) to minimize variability .
- Metabolite Profiling : Compare parent compound stability in different media (e.g., RPMI vs. DMEM) using LC-HRMS to identify degradation products that may skew results .
- Meta-Analysis : Pool data from multiple studies (e.g., IC values for kinase inhibition) and apply statistical models (ANOVA with Tukey post-hoc) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
